molecular formula C10H10F3NO2 B12836127 3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

3-Pyridineacetic acid, 5-(trifluoromethyl)-, ethyl ester

Cat. No.: B12836127
M. Wt: 233.19 g/mol
InChI Key: PBYXQXWYTSUWNM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethyl acetate moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with diethyl malonate in the presence of cesium carbonate and a palladium catalyst. The reaction is carried out in 1,2-dimethoxyethane under an inert atmosphere and microwave irradiation at 150°C for one hour. The product is then purified by flash chromatography .

Industrial Production Methods

Industrial production of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-trifluoromethylpyridin-3-yl)acetate is unique due to its combination of the trifluoromethyl group and the ethyl acetate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 2-[5-(trifluoromethyl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)4-7-3-8(6-14-5-7)10(11,12)13/h3,5-6H,2,4H2,1H3

InChI Key

PBYXQXWYTSUWNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CN=C1)C(F)(F)F

Origin of Product

United States

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